
Butanoic acid, docosyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is formed from the esterification of butanoic acid and docosanol. It is a colorless, oily liquid that is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, docosyl ester typically involves the esterification reaction between butanoic acid and docosanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires heating to facilitate the reaction. The general reaction is as follows:
Butanoic acid+Docosanol→Butanoic acid, docosyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, docosyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into butanoic acid and docosanol in the presence of an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.
Reduction: Reduction reactions can convert the ester into alcohols, although this is also less common.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Butanoic acid and docosanol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Alcohols derived from the ester.
Applications De Recherche Scientifique
Butanoic acid, docosyl ester has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential antimicrobial properties and effects on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Mécanisme D'action
The mechanism by which butanoic acid, docosyl ester exerts its effects involves its interaction with cell membranes. The ester can penetrate cell membranes and alter their permeability, affecting intracellular activities such as DNA replication and protein synthesis . This can lead to antimicrobial effects and other biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, dodecyl ester: Similar ester with a shorter alkyl chain.
Butanoic acid, octadecyl ester: Another ester with a different alkyl chain length.
Butanoic acid, hexadecyl ester: Similar ester with a medium-length alkyl chain.
Uniqueness
Butanoic acid, docosyl ester is unique due to its long alkyl chain, which provides it with distinct physical and chemical properties. This long chain contributes to its stability, low volatility, and ability to form stable films, making it suitable for various industrial applications .
Propriétés
Numéro CAS |
55373-87-0 |
|---|---|
Formule moléculaire |
C26H52O2 |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
docosyl butanoate |
InChI |
InChI=1S/C26H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28-26(27)24-4-2/h3-25H2,1-2H3 |
Clé InChI |
VCZVPMCCBMEIIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
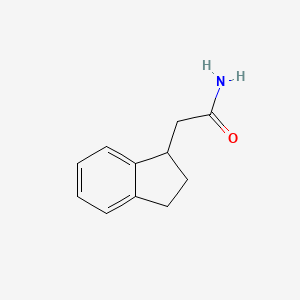
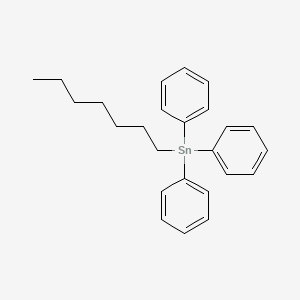
![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)

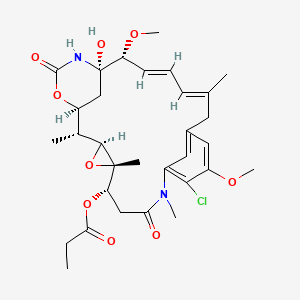

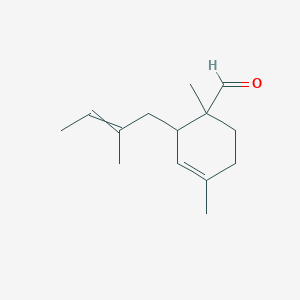
![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
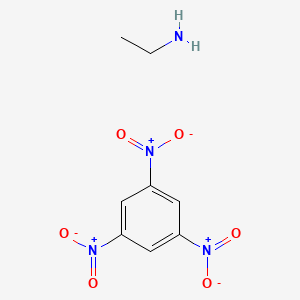
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
